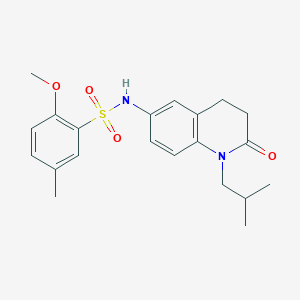![molecular formula C19H11N3OS3 B2500642 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 922457-10-1](/img/structure/B2500642.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves cyclization reactions. For instance, the copper-catalyzed intramolecular cyclization of substituted thioureas has been employed to synthesize a variety of N-benzothiazol-2-yl-amides under mild conditions . Similarly, the diazotisation of amino tetrahydrobenzo[b]thiophene derivatives followed by coupling with aromatic amines and subsequent air oxidation in the presence of cupric acetate has been used to synthesize heterofused triazoles . These methods demonstrate the versatility of synthetic approaches in creating benzothiazole derivatives.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined by X-ray diffraction studies, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . Additionally, the conformational analysis of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides showed that the fused six-membered ring adopts a half-chair conformation, with some compounds exhibiting disorder in the crystal structure .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, the reaction between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with different organic reagents leads to the formation of novel thiophene derivatives with potential antiarrhythmic and antianxiety activities . The condensation of thiophene carboxamides with phosphoro dichloridates results in the formation of tetrazol-thiophene carboxamides with antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. These properties can be studied through various analytical techniques, including IR, NMR, and mass spectrometry. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved spectral analysis to confirm the structure of the product . The antimicrobial activity of novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides was evaluated, demonstrating the relationship between molecular properties and biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Processes : This compound and its derivatives have been synthesized through various processes, often involving the condensation of different chemical entities. For example, Talupur, Satheesh, and Chandrasekhar (2021) described a synthesis process involving the condensation of 3-aminothiophene-2-caroxamide with different reagents (Talupur, Satheesh, & Chandrasekhar, 2021).
Characterization Techniques : These studies often use a variety of techniques such as IR, 1HNMR, 13C-NMR, and Mass Spectroscopy for the characterization of synthesized compounds. This was demonstrated in the research by Talupur et al., where these methods were employed to characterize the synthesized molecules.
Antimicrobial Applications
Several studies have focused on the antimicrobial properties of derivatives of this compound:
Antibacterial Activity : Palkar et al. (2017) discussed the synthesis of derivatives of this compound and their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Antifungal Activity : The same study by Palkar et al. also highlighted the antifungal properties of these compounds, indicating a broad spectrum of antimicrobial activity.
Anticancer Properties
Compounds derived from N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide have also been investigated for their potential in cancer treatment:
- In Vitro Antitumor Activity : Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of derivatives and studied their antitumor activity. Some of these compounds showed significant inhibitory effects on tumor cell growth (Ostapiuk, Frolov, & Matiychuk, 2017).
Electrochemical Applications
Research has also been conducted on the use of these compounds in electrochemical applications:
Electrochromic Properties : Akpinar, Udum, and Toppare (2015) synthesized polymers containing derivatives of this compound, demonstrating their potential in electrochromic applications (Akpinar, Udum, & Toppare, 2015).
Solution Processable Polymers : The same authors in 2013 discussed the synthesis of solution-processable polymers with this compound, highlighting their multichromic electroactive properties (Akpinar, Udum, & Toppare, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3OS3/c23-16(19-21-13-6-2-4-8-15(13)26-19)22-17-11(9-10-24-17)18-20-12-5-1-3-7-14(12)25-18/h1-10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWOPCHVSOCMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)
![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2500563.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2500565.png)

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)
![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)

![2,4,7,8-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500577.png)
![2-benzylsulfanyl-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B2500578.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2500580.png)